molecular formula C5H2ClF2N B1602965 3-Chloro-2,4-difluoropyridine CAS No. 851179-01-6

3-Chloro-2,4-difluoropyridine

Cat. No.: B1602965
CAS No.: 851179-01-6
M. Wt: 149.52 g/mol
InChI Key: ALWGESCEYWGLQF-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic and steric effects, making this compound a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluoropyridine typically involves the selective fluorination and chlorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to yield 3,4-difluoropyridine . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient processes. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of chlorination, diazotization, and Sandmeyer reactions, followed by fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated or chlorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Chloro-2,4-difluoropyridine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds and heterocycles.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of fluorinated drug candidates.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoropyridine
  • 2,4-Difluoropyridine
  • 3,5-Dichloropyridine
  • 2,3,5-Trichloropyridine

Uniqueness

Compared to similar compounds, 3-Chloro-2,4-difluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This arrangement provides distinct electronic properties, making it particularly useful in selective chemical reactions and the synthesis of specialized compounds .

Properties

IUPAC Name

3-chloro-2,4-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWGESCEYWGLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634453
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-01-6
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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